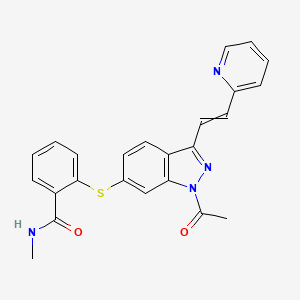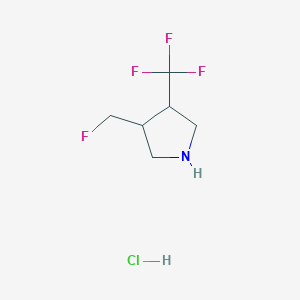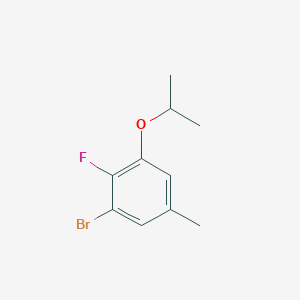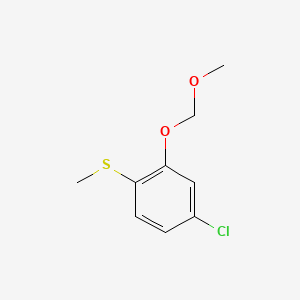
Pomalidomide-C5-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C5-alkyne is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent antineoplastic activity. Pomalidomide itself is used primarily in the treatment of multiple myeloma, a type of blood cancer. The addition of a C5-alkyne group to pomalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C5-alkyne typically involves multiple steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
To introduce the C5-alkyne group, a copper-assisted azide-alkyne click reaction is often employed. This reaction involves the addition of an azide to the alkyne group, resulting in the formation of the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow synthesis, which allows for higher yields and greater efficiency. The process typically includes steps such as alkylation, acylation, and purification to ensure the final product meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic amine group can undergo substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents
Major Products Formed
Aplicaciones Científicas De Investigación
Pomalidomide-C5-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein-protein interactions and as a tool for probing biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Pomalidomide-C5-alkyne exerts its effects through multiple mechanisms. It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates. This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect. Additionally, it enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analog of thalidomide with similar immunomodulatory effects.
Pomalidomide: The base compound from which pomalidomide-C5-alkyne is derived
Uniqueness
This modification allows for the synthesis of a broader range of derivatives and conjugates, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H21N3O4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(hept-6-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-12-21-14-9-7-8-13-17(14)20(27)23(19(13)26)15-10-11-16(24)22-18(15)25/h1,7-9,15,21H,3-6,10-12H2,(H,22,24,25) |
Clave InChI |
SJUDPDBPVXJFFY-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)


![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)


